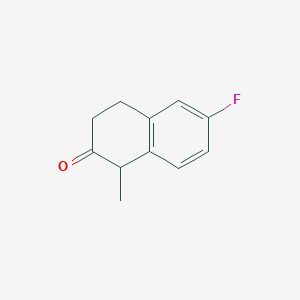

6-Fluoro-1-methyl-2-tetralone

Description

6-Fluoro-1-methyl-2-tetralone is a bicyclic ketone derivative featuring a tetralone backbone (a fused bicyclic system of benzene and cyclohexanone) with a fluorine atom at the 6-position and a methyl group at the 1-position. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to the strategic placement of electron-withdrawing (fluoro) and electron-donating (methyl) groups, which can modulate reactivity and stability.

Properties

Molecular Formula |

C11H11FO |

|---|---|

Molecular Weight |

178.20 g/mol |

IUPAC Name |

6-fluoro-1-methyl-3,4-dihydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C11H11FO/c1-7-10-4-3-9(12)6-8(10)2-5-11(7)13/h3-4,6-7H,2,5H2,1H3 |

InChI Key |

BYBWMAAYQCPLGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)CCC2=C1C=CC(=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- 6-Fluoro-1-methyl-2-tetralone : Features a fluorine atom (electron-withdrawing) at the 6-position and a methyl group (electron-donating) at the 1-position on the 2-tetralone backbone.

- 6-Methoxy-2-tetralone : Substituted with a methoxy group (electron-donating) at the 6-position on the 2-tetralone framework. Methoxy groups enhance aromaticity but may destabilize the ketone ring compared to fluorine .

- 6-Hydroxy-1-tetralone : Contains a hydroxyl group (electron-donating, hydrogen-bonding) at the 6-position on the 1-tetralone system. The hydroxyl group increases polarity and reactivity, necessitating stringent safety protocols during handling .

- 6-Fluoro-2-methyl-1H-indole : An indole derivative with fluorine at the 6-position and methyl at the 2-position. While structurally distinct from tetralones, it shares substituent placement patterns relevant to bioactivity .

Physicochemical Properties and Stability

- 6-Methoxy-2-tetralone : Reported to be unstable compared to its 1-tetralone counterpart, likely due to steric and electronic effects of the methoxy group on the ketone ring .

- 6-Hydroxy-1-tetralone : Higher polarity due to the hydroxyl group, increasing solubility in polar solvents but also susceptibility to oxidation .

- 6-Fluoro-1-methyl-2-tetralone : Fluorine’s electron-withdrawing nature may enhance ketone stability compared to methoxy or hydroxy analogs, though experimental data is needed for confirmation.

Data Tables

Research Findings and Discussion

- Substituent Effects : Electron-withdrawing fluorine may improve tetralone stability compared to electron-donating methoxy or hydroxy groups, though direct comparisons are lacking.

- Synthesis Optimization : 6-Methoxy-2-tetralone’s hazardous synthesis underscores the need for safer methodologies in fluorinated tetralone production.

- Safety Considerations : Hydroxy-substituted tetralones require rigorous protective measures, suggesting that fluoro/methyl analogs might offer safer handling profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.